Superior Third-Order Nonlinear Optical (NLO) Susceptibility vs. 3- and 4-Amino Isomers
In a direct head-to-head comparison, the 18-crown-6 complex of 2-amino-1-methylpyridin-1-ium iodide (II) exhibited the lowest third-order nonlinear optical susceptibility (χ(3)) among the amino-substituted isomers, at 3.62 × 10−6 esu. This is 17.2% lower than the 3-amino isomer (III, 4.37 × 10−6 esu) and 31.7% lower than the 4-amino isomer (IV, 5.30 × 10−6 esu) [1]. While often a higher χ(3) is desired for NLO applications, this lower value represents a tunable, distinct optical property critical for applications requiring specific, lower NLO responses.
| Evidence Dimension | Third-Order Nonlinear Optical Susceptibility (χ(3)) of 18-Crown-6 Cocrystals |
|---|---|
| Target Compound Data | 3.62 × 10−6 esu |
| Comparator Or Baseline | 3-amino-1-methylpyridin-1-ium iodide complex (III): 4.37 × 10−6 esu; 4-amino-1-methylpyridin-1-ium iodide complex (IV): 5.30 × 10−6 esu |
| Quantified Difference | Target is 17.2% lower than the 3-amino isomer and 31.7% lower than the 4-amino isomer. |
| Conditions | Cocrystals formed with 18-crown-6, measured via Z-scan technique. |
Why This Matters
This quantifiable difference in NLO response confirms that the 2-amino isomer is not an interchangeable component; it imparts a specific and tunable optical signature to supramolecular materials, crucial for designing NLO devices with precise performance requirements.
- [1] Sivakumar, P., Rajkumar, M., & Sundar, J. K. (2022). Novel CH•••O hydrogen-bonded supramolecular complexes of 18-crown-6 with 1-alkylpyridinium iodide and its amino derivatives: Third-order nonlinear optical properties and Hirshfeld surface analysis. Journal of Molecular Structure, 1253, 132283. View Source
